molecular formula C7H8O4S B1606607 2-Hydroxy-5-methylbenzenesulfonic acid CAS No. 7134-06-7

2-Hydroxy-5-methylbenzenesulfonic acid

Cat. No.: B1606607
CAS No.: 7134-06-7
M. Wt: 188.2 g/mol
InChI Key: AXZKCQSGDARVRL-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, where a hydroxyl group and a methyl group are substituted at the 2 and 5 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-methylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of p-cresol (4-methylphenol) with sulfuric acid. The reaction typically occurs at a temperature of around 35°C for approximately 25 minutes . The reaction can be represented as follows:

C7H8O+H2SO4C7H8O4S+H2O\text{C}_7\text{H}_8\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_8\text{O}_4\text{S} + \text{H}_2\text{O} C7​H8​O+H2​SO4​→C7​H8​O4​S+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include additional purification steps such as crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfonates.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Hydroxy-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the sulfonic acid group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    p-Cresol: A precursor in the synthesis of 2-Hydroxy-5-methylbenzenesulfonic acid.

    Benzenesulfonic acid: The parent compound from which this compound is derived.

    2-Hydroxybenzenesulfonic acid: Similar structure but lacks the methyl group at the 5 position.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

2-hydroxy-5-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZKCQSGDARVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951206
Record name 2-Hydroxy-5-methylbenzenesulfonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60951206
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Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7134-06-7, 28519-04-2
Record name 2-Hydroxy-5-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cresolsulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cresolsulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-hydroxy-5-methylbenzene-1-sulfonic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-5-METHYLBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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